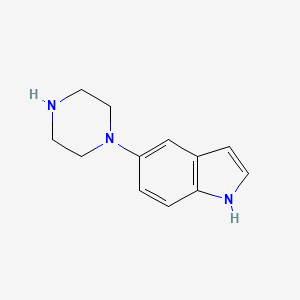

5-(piperazin-1-yl)-1H-indole

Overview

Description

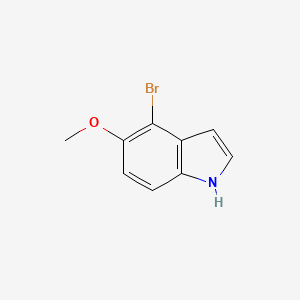

“5-(piperazin-1-yl)-1H-indole” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a piperazine group, which is a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The molecular structure of “5-(piperazin-1-yl)-1H-indole” is characterized by the presence of an indole group and a piperazine group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperazine group is a six-membered ring containing two nitrogen atoms .Scientific Research Applications

Application in the Development of 5-HT1A Receptor Inhibitors

- Methods of Application: The compound is synthesized by incorporating a 4-alkyl-1-arylpiperazine scaffold. Two new compounds bearing the 2-MeO-Ph-piperazine moiety were linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .

- Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

Application as Potential Antifungal Agents

- Summary of Application: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

- Results or Outcomes: The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

Application in Cocaine Use Disorder Treatment

- Summary of Application: The compound is being researched for its potential use in the treatment of cocaine use disorder (CUD), a major unmet medical need .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this research are not specified in the source .

Application as Histamine H3 and Sigma-1 Receptor Antagonists

- Summary of Application: The compound is used in the development of histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties .

- Methods of Application: The compound is synthesized by incorporating a piperidine moiety as the fundamental part of the molecule .

- Results or Outcomes: The synthesized compounds showed high affinity towards both histamine H3 and sigma-1 receptors .

Application as Adenosine A2A Receptor Inverse Agonists

- Summary of Application: The compound is used in the development of adenosine A2A receptor inverse agonists for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The synthesized compounds showed high binding affinity towards the A2A receptor .

Application as 5-HT7 Receptor Ligands

- Summary of Application: The compound is used in the development of 5-HT7 receptor ligands .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this research are not specified in the source .

Application as Anticancer Agents

- Summary of Application: The compound is synthesized and evaluated as potential anticancer agents .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this research are not specified in the source .

Application as 5-HT7 Receptor Ligands

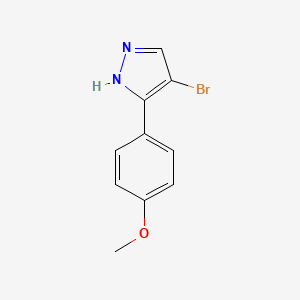

- Summary of Application: A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors .

- Methods of Application: The goal of this project was to elucidate the structural features that affect the 5-HT7 binding affinity of this class of compounds .

- Results or Outcomes: The outcomes of this research are not specified in the source .

Application as Adenosine A2A Receptor Inverse Agonists

- Summary of Application: The compound is used in the development of adenosine A2A receptor inverse agonists for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The synthesized compounds showed high binding affinity towards the A2A receptor .

Future Directions

properties

IUPAC Name |

5-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZILCLREQQTZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623244 | |

| Record name | 5-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(piperazin-1-yl)-1H-indole | |

CAS RN |

184899-15-8 | |

| Record name | 5-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

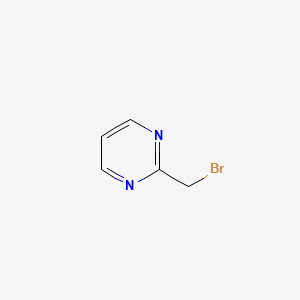

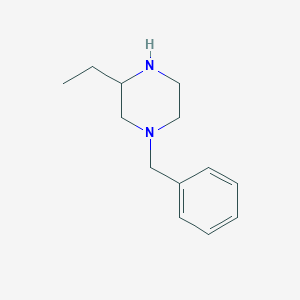

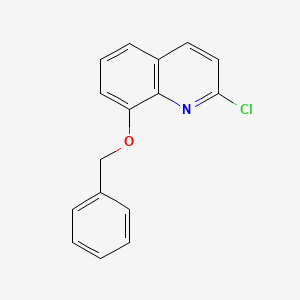

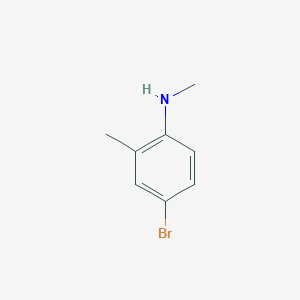

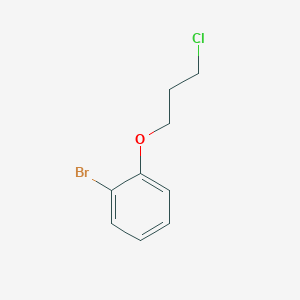

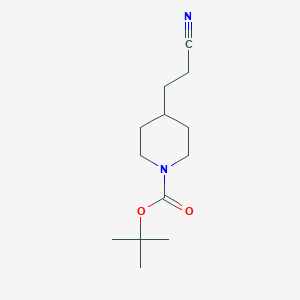

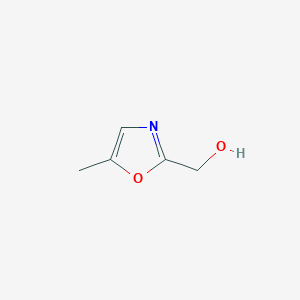

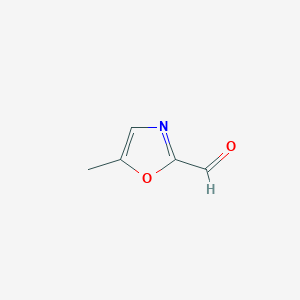

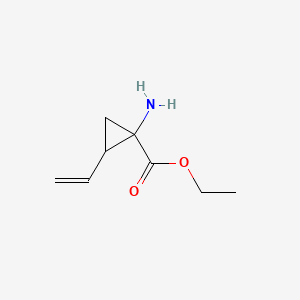

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.